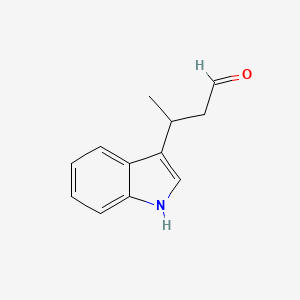

3-(1H-Indol-3-yl)-butanal

Número de catálogo B8522709

Peso molecular: 187.24 g/mol

Clave InChI: MLGJCWGLXXAKQX-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US06784323B2

Procedure details

3-(1H-Indol-3-yl)-butanal (130 mg, 0.690 mmol) was dissolved in tert-butyl alcohol (27 mL) and 2-methyl-2-butene (4.7 mL) and subsequently was stirred for 10 min. To this solution was added an aqueous solution (4.7 mL) of NaClO2 (75 mg, 0.83 mmol) and NaH2PO4 (115 mg, 0.830 mmol) in one portion. The reaction mixture was stirred at room temperature for 12 h. The organics were removed by concentrating in vacuo. The residue was diluted with 10 mL of H2O, and adjusted to a neutral pH with 1M HCl. Extraction with EtOAc (3×10 mL), drying over Na2SO4, and concentration in vacuo provided 3-(1H-indol-3-yl)-butanoic acid. TMS-diazomethane was added dropwise to a solution of the crude 3-(1H-indol-3-yl)-butanoic acid in methanol (7 mL) until a yellow color persisted. The residual TMS-diazomethane was quenched by the dropwise addition of acetic acid until the yellow color disappeared. The reaction was then treated with an excess of saturated aqueous sodium bicarbonate, extracted with Et2O (3×20 ml), dried over Na2SO4 and purified by silica gel chromatography (20:80 EtOAc/hexanes to provide (R)-3-(1H-indol-3-yl)-butyric acid methyl ester. [α]D=−7.6 (c=1.0 benzene); reported rotation for (S)-3-(1H-indol-3-yl)-butyric acid methyl ester [α]D=+10.9 (c=2.12, benzene).

[Compound]

Name

NaH2PO4

Quantity

115 mg

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH:10]([CH3:14])[CH2:11][CH:12]=[O:13])=[CH:2]1.CC(=CC)C.[O-:20]Cl=O.[Na+]>C(O)(C)(C)C>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH:10]([CH3:14])[CH2:11][C:12]([OH:20])=[O:13])=[CH:2]1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

130 mg

|

|

Type

|

reactant

|

|

Smiles

|

N1C=C(C2=CC=CC=C12)C(CC=O)C

|

|

Name

|

|

|

Quantity

|

27 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)(C)O

|

Step Two

|

Name

|

|

|

Quantity

|

4.7 mL

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)=CC

|

Step Three

|

Name

|

|

|

Quantity

|

4.7 mL

|

|

Type

|

reactant

|

|

Smiles

|

[O-]Cl=O.[Na+]

|

[Compound]

|

Name

|

NaH2PO4

|

|

Quantity

|

115 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred at room temperature for 12 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organics were removed

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

by concentrating in vacuo

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The residue was diluted with 10 mL of H2O

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Extraction with EtOAc (3×10 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

drying over Na2SO4, and concentration in vacuo

|

Outcomes

Product

Details

Reaction Time |

12 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1C=C(C2=CC=CC=C12)C(CC(=O)O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |